3-methyl-2-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
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Overview
Description
3-methyl-2-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound that features a benzoxazole ring, a triazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazole ring, followed by the introduction of the triazole moiety through a cycloaddition reaction. The sulfonamide group is then introduced via sulfonation. Each step requires specific reagents and conditions, such as the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving sulfonamides or triazoles.
Medicine: Due to its structural features, it could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamides or triazoles have shown efficacy.
Industry: The compound might be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-methyl-2-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide would depend on its specific application. In a biological context, the compound could interact with enzymes or receptors, inhibiting or activating specific pathways. The triazole ring might play a role in binding to metal ions or other biomolecules, while the sulfonamide group could interact with proteins or other cellular components.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds with similar benzoxazole structures, such as 2-aminobenzoxazole, which are known for their antimicrobial properties.
Triazole Derivatives: Compounds like fluconazole, which are used as antifungal agents.
Sulfonamide Derivatives: Compounds such as sulfamethoxazole, which are widely used as antibiotics.
Uniqueness
What sets 3-methyl-2-oxo-N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide apart is the combination of these three functional groups in a single molecule. This unique structure could confer a combination of properties from each of the individual components, potentially leading to novel applications and enhanced efficacy in various fields.
Properties
IUPAC Name |
3-methyl-2-oxo-N-[1-phenyl-2-(triazol-2-yl)ethyl]-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-22-16-11-14(7-8-17(16)27-18(22)24)28(25,26)21-15(12-23-19-9-10-20-23)13-5-3-2-4-6-13/h2-11,15,21H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVFKSZZIUJUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC(CN3N=CC=N3)C4=CC=CC=C4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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